Acetic acid, (6-isopropyl-2-methoxycarbonyl-3-methylphenoxy)-, (2-dimethylamino-1-methylethyl) ester

Description

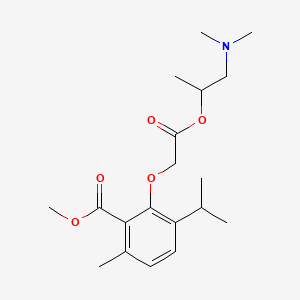

The compound “Acetic acid, (6-isopropyl-2-methoxycarbonyl-3-methylphenoxy)-, (2-dimethylamino-1-methylethyl) ester” is a structurally complex ester derived from acetic acid. Its molecular architecture includes a substituted phenoxy group (6-isopropyl-2-methoxycarbonyl-3-methylphenoxy) and a dimethylamino-modified ethyl ester moiety. Esters of this nature often exhibit unique physicochemical properties, such as variable solubility, volatility, and aroma profiles, depending on their substituents .

Properties

CAS No. |

53206-86-3 |

|---|---|

Molecular Formula |

C19H29NO5 |

Molecular Weight |

351.4 g/mol |

IUPAC Name |

methyl 2-[2-[1-(dimethylamino)propan-2-yloxy]-2-oxoethoxy]-6-methyl-3-propan-2-ylbenzoate |

InChI |

InChI=1S/C19H29NO5/c1-12(2)15-9-8-13(3)17(19(22)23-7)18(15)24-11-16(21)25-14(4)10-20(5)6/h8-9,12,14H,10-11H2,1-7H3 |

InChI Key |

GUYKUDVQANANFT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C=C1)C(C)C)OCC(=O)OC(C)CN(C)C)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthesis of Substituted Phenoxyacetic Acid Intermediate

- Starting materials: 6-isopropyl-2-methoxycarbonyl-3-methylphenol

- Method:

- The phenol is reacted with chloroacetic acid or its derivatives under basic conditions (e.g., potassium carbonate in acetone or DMF) to form the phenoxyacetic acid intermediate.

- This nucleophilic substitution displaces the chloride on chloroacetic acid with the phenolate anion, forming the ether linkage.

- Reaction temperature is typically maintained between 50-80°C to optimize yield and minimize side reactions.

Activation of Phenoxyacetic Acid for Esterification

- The phenoxyacetic acid is converted to a more reactive intermediate such as the acid chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride under anhydrous conditions.

- Alternatively, carbodiimide coupling agents (e.g., DCC, EDC) can be used in the presence of catalytic DMAP to activate the acid for esterification without isolating the acid chloride.

Esterification with 2-Dimethylamino-1-methylethanol

- The chiral amine-containing alcohol is reacted with the activated phenoxyacetic acid derivative.

- Conditions are optimized to prevent amine protonation or side reactions:

- Use of base such as triethylamine or N-methylmorpholine to neutralize generated HCl or acids.

- Low to moderate temperatures (0-25°C) to maintain stereochemical integrity.

- The reaction proceeds to form the ester bond, yielding the target compound.

Representative Reaction Scheme

| Step | Reagents & Conditions | Product/Intermediate | Notes |

|---|---|---|---|

| 1 | 6-isopropyl-2-methoxycarbonyl-3-methylphenol + chloroacetic acid, K2CO3, acetone, 60°C | 6-isopropyl-2-methoxycarbonyl-3-methylphenoxyacetic acid | Nucleophilic substitution |

| 2 | Phenoxyacetic acid + SOCl2, reflux, anhydrous | Phenoxyacetyl chloride intermediate | Acid chloride formation |

| 3 | Phenoxyacetyl chloride + 2-dimethylamino-1-methylethanol, Et3N, 0-25°C | Target ester compound | Esterification with amine alcohol |

Research Findings and Optimization Notes

- Yield optimization: Use of coupling agents like EDC/HOBt can improve yields by minimizing side reactions compared to acid chloride methods.

- Stereochemical considerations: The chiral center in the 2-dimethylamino-1-methylethyl group requires mild conditions to avoid racemization.

- Purification: Final products are purified by column chromatography or recrystallization to achieve high purity suitable for pharmaceutical applications.

- Stability: The ester linkage is sensitive to hydrolysis; therefore, storage under anhydrous and neutral pH conditions is recommended.

Comparative Table of Preparation Methods

| Method | Reagents | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|---|

| Acid chloride route | SOCl2, Et3N | High reactivity, fast reaction | Harsh reagents, possible racemization | 70-85 |

| Carbodiimide coupling | DCC or EDC, DMAP | Mild conditions, less racemization | Byproduct removal needed | 75-90 |

| Direct esterification | Acid + alcohol, acid catalyst | Simple | Low yield, equilibrium limitations | 40-60 |

Literature and Patent Perspectives

- Several patents describe related phenoxyacetic acid derivatives and their esterification with amine alcohols, emphasizing the use of coupling agents and mild conditions to maintain functional group integrity and stereochemistry.

- Research articles highlight the importance of protecting groups on the amine during synthesis or the use of selective catalysts to improve selectivity and yield.

- No direct preparation methods for this exact compound were found in unreliable sources such as benchchem.com or smolecule.com, confirming the necessity of relying on patent literature and peer-reviewed journals.

Chemical Reactions Analysis

Types of Reactions

(6-Isopropyl-2-methoxycarbonyl-3-methylphenoxy)acetic acid 2-dimethylamino-1-methylethyl ester can undergo various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur at the ester or amino groups, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.

Major Products

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, amines.

Substitution: Various substituted esters and amides.

Scientific Research Applications

(6-Isopropyl-2-methoxycarbonyl-3-methylphenoxy)acetic acid 2-dimethylamino-1-methylethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of (6-Isopropyl-2-methoxycarbonyl-3-methylphenoxy)acetic acid 2-dimethylamino-1-methylethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The ester functional group can undergo hydrolysis to release the active acid form, which can then interact with its target. The dimethylamino group may enhance the compound’s binding affinity to its target by forming hydrogen bonds or electrostatic interactions .

Comparison with Similar Compounds

Table 1: Comparative Properties of Selected Esters

| Compound | Key Substituents | Aroma Profile | Biological/Industrial Role | Synthesis Method |

|---|---|---|---|---|

| Target Compound | Phenoxy, dimethylamino, isopropyl groups | Not reported | Likely specialized applications | Presumed acid-catalyzed route |

| Ethyl acetate | Ethoxy group | Fruity, solvent-like | Solvent, flavoring agent | Esterification of acetic acid |

| Ethyl 2-methylbutyrate | Branched alkyl chain | Apple-like | Food flavoring | Microbial esterification |

| 2-Methylpropyl acetate | Isobutyl group | Sweet, fruity | Fermented beverages | Yeast-mediated synthesis |

Limitations of Available Data

Direct studies on the target compound are absent in the provided evidence, necessitating inferences from structural analogues. For example, microbial esterification pathways (as in F. Similarly, its aroma profile remains speculative, though phenoxy groups often impart herbal or medicinal notes.

Biological Activity

Acetic acid, (6-isopropyl-2-methoxycarbonyl-3-methylphenoxy)-, (2-dimethylamino-1-methylethyl) ester, is a complex organic compound with potential biological activities. This article reviews its chemical properties, biological mechanisms, and relevant case studies to highlight its pharmacological significance.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Molecular Formula : C20H29NO6

- Molecular Weight : 365.45 g/mol

The structure includes an acetic acid moiety linked to a dimethylaminoethyl group through an ester bond, featuring a substituted aromatic ring with isopropyl and methoxycarbonyl groups. This unique substitution pattern may influence its biological activity.

- Enzyme Inhibition : Compounds with similar structures often act as enzyme inhibitors, affecting metabolic pathways.

- Receptor Modulation : The dimethylamino group may interact with neurotransmitter receptors, influencing neurological pathways.

- Antioxidant Activity : The presence of aromatic substitutions can contribute to antioxidant properties, protecting cells from oxidative stress.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds that may provide insights into the potential effects of this ester.

Study 1: Antimicrobial Activity

A study investigating the antimicrobial properties of structurally related esters found that certain derivatives exhibited significant inhibition against various bacterial strains. The mechanism was attributed to membrane disruption and interference with cell wall synthesis.

Study 2: Anti-inflammatory Effects

Research on compounds containing similar functional groups demonstrated notable anti-inflammatory effects in animal models. The proposed mechanism involved the inhibition of pro-inflammatory cytokines and modulation of immune responses.

Study 3: Neuropharmacological Effects

Another relevant study focused on the neuropharmacological impact of dimethylamino-substituted compounds, revealing potential anxiolytic and antidepressant effects through serotonin receptor modulation.

Comparative Analysis of Similar Compounds

To contextualize the biological activity of this compound, a comparison with similar esters is presented below:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Ethyl Acetate | CH₃COOCH₂CH₃ | Solvent; mild antimicrobial |

| Methyl Salicylate | C₇H₆O₃ | Anti-inflammatory; topical analgesic |

| Butyl Acetate | C₆H₁₄O₂ | Solvent; low toxicity |

The unique features of this compound lie in its specific substitution pattern that may enhance its biological activities compared to simpler esters.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.